1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one
Brand Name: Vulcanchem
CAS No.: 2320574-48-7
VCID: VC6319612
InChI: InChI=1S/C13H19NO/c1-3-4-5-13(15)14-11-6-7-12(14)9-10(2)8-11/h3,11-12H,1-2,4-9H2
SMILES: C=CCCC(=O)N1C2CCC1CC(=C)C2
Molecular Formula: C13H19NO
Molecular Weight: 205.301

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one

CAS No.: 2320574-48-7

Cat. No.: VC6319612

Molecular Formula: C13H19NO

Molecular Weight: 205.301

* For research use only. Not for human or veterinary use.

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one - 2320574-48-7

Specification

CAS No. 2320574-48-7
Molecular Formula C13H19NO
Molecular Weight 205.301
IUPAC Name 1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one
Standard InChI InChI=1S/C13H19NO/c1-3-4-5-13(15)14-11-6-7-12(14)9-10(2)8-11/h3,11-12H,1-2,4-9H2
Standard InChI Key JCOYBPTYGNSCLG-UHFFFAOYSA-N
SMILES C=CCCC(=O)N1C2CCC1CC(=C)C2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one, reflects its bicyclic framework and substituents. The molecular formula is inferred as C₁₃H₁₉NO (molecular weight: 205.30 g/mol) based on structural analogs such as 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one (C₁₃H₂₁NOS, MW 239.38) . The methylene group replaces the methylthio substituent, reducing sulfur content and altering electronic properties.

Stereochemical Configuration

The (1R,5S) configuration of the azabicyclo core is critical for biological activity, as seen in tropane alkaloids like tropinone . The methylene group at position 3 introduces rigidity, while the pent-4-en-1-one chain adds conformational flexibility. Computational models suggest that the unsaturated ketone moiety may participate in hydrogen bonding or Michael addition reactions .

Synthetic Approaches

Core Scaffold Construction

The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold is well-documented. Key methods include:

  • Robinson-Schöpf reaction: Cyclization of diketones with ammonium acetate to form tropinone intermediates .

  • Asymmetric catalysis: Chiral catalysts enable stereocontrolled formation of the bicyclic structure, preserving the (1R,5S) configuration .

For example, tropinone (C₈H₁₃NO, MW 139.19) serves as a precursor. Functionalization at position 3 involves alkylation or conjugate addition to introduce the methylene group .

Structural and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Signals for the methylene protons (δ 4.8–5.2 ppm) and olefinic protons (δ 5.6–6.2 ppm) are expected. The azabicyclo protons exhibit splitting patterns consistent with axial-equatorial arrangements (δ 1.5–3.5 ppm) .

  • ¹³C NMR: The carbonyl carbon resonates at δ 205–210 ppm, while the methylene carbons appear at δ 100–110 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 205.1467 (C₁₃H₁₉NO⁺). Fragmentation patterns likely include loss of the pentenone chain (C₅H₇O, m/z 122.0964) .

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